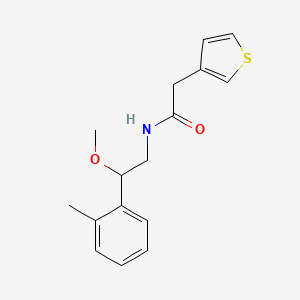
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide, also known as MTETA, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. MTETA belongs to the class of N-substituted-2-arylacetamides and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide is not fully understood. However, studies have suggested that N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide exerts its therapeutic effects by modulating various signaling pathways. N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular metabolism.
Biochemical and Physiological Effects:
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to have several biochemical and physiological effects. Studies have demonstrated that N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide inhibits the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has also been shown to reduce the level of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. In addition, N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has been shown to modulate the activity of ion channels, such as voltage-gated sodium channels and calcium channels.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has several advantages for lab experiments. It is easy to synthesize and purify, and its chemical properties make it amenable to various analytical techniques. However, there are also some limitations to using N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide in lab experiments. Its low solubility in water can make it difficult to administer in vivo, and its potential toxicity needs to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide. One area of interest is its potential as an anti-cancer agent. Further studies are needed to elucidate the mechanism of action of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide in cancer cells and to evaluate its efficacy in vivo. Another area of interest is its potential as an anti-inflammatory agent. Studies are needed to evaluate the safety and efficacy of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide in animal models of inflammation. Finally, studies are needed to evaluate the potential of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide as a modulator of ion channels, which could have implications for the treatment of various neurological disorders.
Synthesemethoden
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has been synthesized through various methods, including the reaction of 2-acetylthiophene with o-toluidine, followed by the reaction of the resulting product with 2-bromoethanol. Another method involves the reaction of 2-acetylthiophene with o-toluidine, followed by the reaction of the resulting product with 2-chloroethanol. The synthesis of N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has also been achieved through the reaction of 2-acetylthiophene with o-toluidine, followed by the reaction of the resulting product with 2-(2-methoxyethoxy)ethyl chloride.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant activities. N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has also been shown to have potential as an anti-cancer agent. Studies have demonstrated that N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide induces apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-methoxy-2-(o-tolyl)ethyl)-2-(thiophen-3-yl)acetamide has also been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest.
Eigenschaften
IUPAC Name |
N-[2-methoxy-2-(2-methylphenyl)ethyl]-2-thiophen-3-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-12-5-3-4-6-14(12)15(19-2)10-17-16(18)9-13-7-8-20-11-13/h3-8,11,15H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWYWFRIIISROH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CC2=CSC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

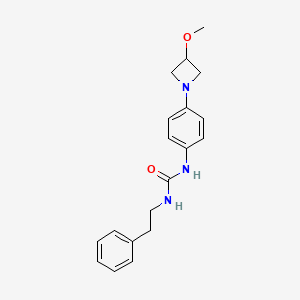
![3-fluoro-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2849699.png)
![Benzo[c][1,2,5]thiadiazol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2849702.png)
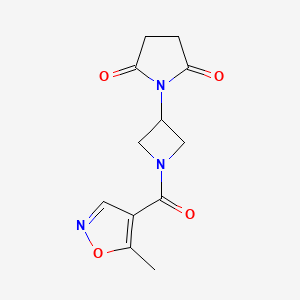
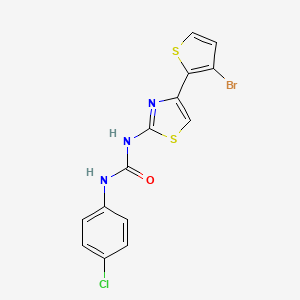
![(E)-1-[(3As,8aR)-6-acetyl-1,3,3a,4,5,7,8,8a-octahydropyrrolo[3,4-d]azepin-2-yl]-3-(2-chloropyridin-4-yl)prop-2-en-1-one](/img/structure/B2849706.png)


![2-{1-(2-chlorophenyl)-4-[(2-methylpiperidin-1-yl)carbonyl]-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2849710.png)
![2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2849711.png)
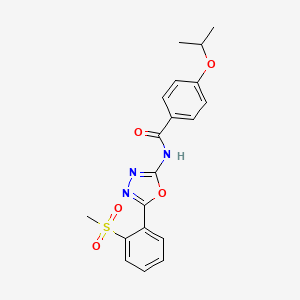
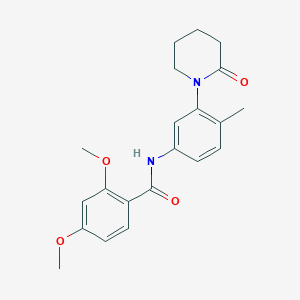

![N-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2849719.png)